molecular formula C8H2N4O6 B053100 6,7-Dinitro-2,3-quinoxalinedione CAS No. 114828-89-6

6,7-Dinitro-2,3-quinoxalinedione

Cat. No. B053100
M. Wt: 250.12 g/mol
InChI Key: YEUPBRRGMWBCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dinitro-2,3-quinoxalinedione (DNQX) is a potent antagonist of glutamate receptors, specifically the AMPA subtype. It is widely used in scientific research to study the biochemical and physiological effects of glutamate signaling and to investigate the role of AMPA receptors in various neurological and psychiatric disorders.

Mechanism Of Action

6,7-Dinitro-2,3-quinoxalinedione acts as a competitive antagonist of AMPA receptors, blocking the binding of glutamate to these receptors and preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of glutamate signaling can have various effects on neuronal activity and has been implicated in a range of neurological and psychiatric disorders.

Biochemical And Physiological Effects

Blocking AMPA receptors with 6,7-Dinitro-2,3-quinoxalinedione can have various biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.

Advantages And Limitations For Lab Experiments

One advantage of using 6,7-Dinitro-2,3-quinoxalinedione in lab experiments is its high potency and specificity for AMPA receptors, making it a useful tool for investigating the role of glutamate signaling in various neurological and psychiatric disorders. However, its use is limited by its potential toxicity and the need for careful dosing and handling.

Future Directions

Future research using 6,7-Dinitro-2,3-quinoxalinedione could focus on investigating the role of AMPA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It could also be used to study the mechanisms of action of drugs that modulate glutamate signaling, such as ketamine and other novel therapeutics. Additionally, further research could explore the potential therapeutic applications of 6,7-Dinitro-2,3-quinoxalinedione itself, such as in the treatment of epilepsy or other neurological disorders.

Synthesis Methods

6,7-Dinitro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of quinoxaline with nitric acid and sulfuric acid. The resulting compound is then treated with nitric acid and acetic anhydride to yield 6,7-Dinitro-2,3-quinoxalinedione.

Scientific Research Applications

6,7-Dinitro-2,3-quinoxalinedione is commonly used in scientific research to block AMPA receptors and investigate the role of glutamate signaling in various neurological and psychiatric disorders. It has been used to study the mechanisms of action of drugs such as ketamine, which has been shown to rapidly alleviate symptoms of depression and other mood disorders by modulating glutamate signaling.

properties

CAS RN

114828-89-6

Product Name

6,7-Dinitro-2,3-quinoxalinedione

Molecular Formula

C8H2N4O6

Molecular Weight

250.12 g/mol

IUPAC Name

6,7-dinitroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H

InChI Key

YEUPBRRGMWBCEB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]

synonyms

6,7-Dinitro-2,3-quinoxalinedione

Origin of Product

United States

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